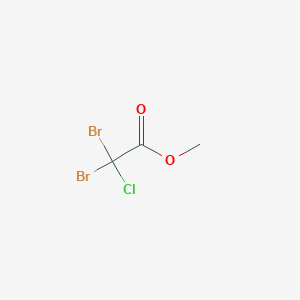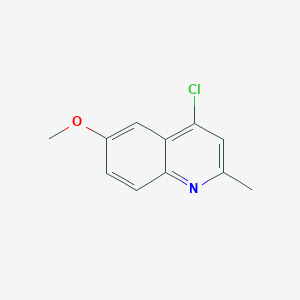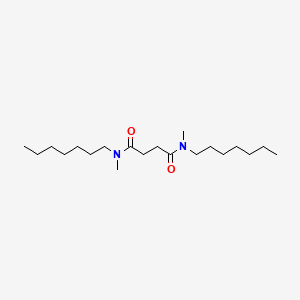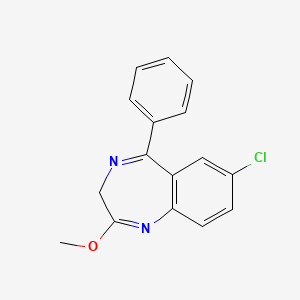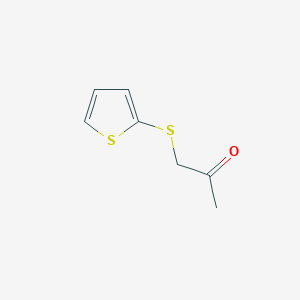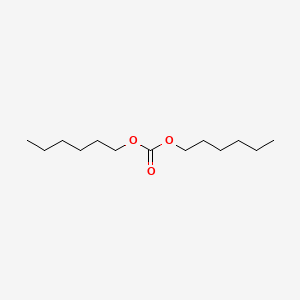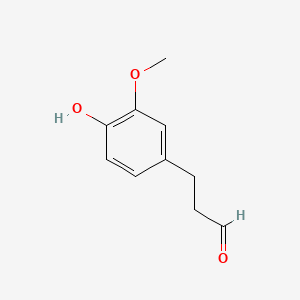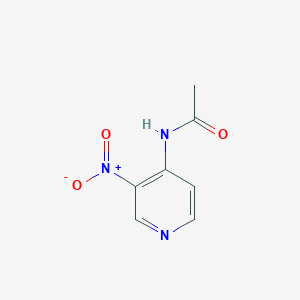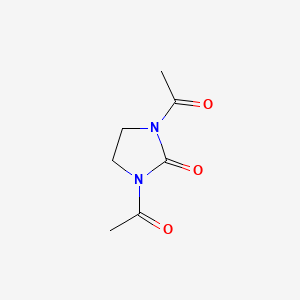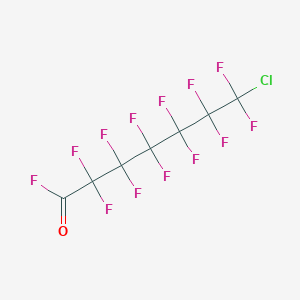
7-Chloroperfluoroheptanoyl fluoride
Descripción general
Descripción
7-Chloroperfluoroheptanoyl fluoride is a fluorinated compound. It contains a total of 21 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecule consists of 7 Carbon atoms, 1 Oxygen atom, 13 Fluorine atoms, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of 7-Chloroperfluoroheptanoyl fluoride can be achieved through various methods . One of the methods involves the reaction with cobalt (III) fluoride at 150 degrees Celsius . Another method involves the enzymatic synthesis of fluorinated compounds .Molecular Structure Analysis
The molecular structure of 7-Chloroperfluoroheptanoyl fluoride is quite complex. It contains a total of 21 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecule consists of 7 Carbon atoms, 1 Oxygen atom, 13 Fluorine atoms, and 1 Chlorine atom .Chemical Reactions Analysis
Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key aspect of the chemistry of 7-Chloroperfluoroheptanoyl fluoride . Fluorine substitution can dramatically influence the outcome of these reactions .Physical And Chemical Properties Analysis
7-Chloroperfluoroheptanoyl fluoride contains 21 bonds in total, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecular weight of 7-Chloroperfluoroheptanoyl fluoride is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Aplicaciones Científicas De Investigación
Caries Prevention
- Field : Dentistry
- Application : Fluoride, including 7-Chloroperfluoroheptanoyl fluoride, is used in caries prevention. It’s a largely preventable condition, and fluoride has proven effectiveness in caries prevention .
- Method : Fluoride varnish application is now considered the standard of care in pediatric primary care . This involves applying the fluoride varnish to the teeth of all infants and children at least once every 6 months and preferably every 3 months, starting when the first tooth erupts and until establishment of a dental home .
- Results : The use of fluoride has been shown to achieve maximum protection against dental caries, while minimizing the likelihood of enamel fluorosis .
Magneto-Optical Crystals
- Field : Optics and Laser Technology
- Application : Fluoride magneto-optical crystals such as CeF3, KTb3F10 and LiTbF4, which may include 7-Chloroperfluoroheptanoyl fluoride, are used in Faraday isolators in high-power solid-state lasers .
- Method : These crystals are grown and characterized for their wide transmittance range, high optical homogeneity, smaller thermal lensing and weaker thermal induced depolarization effect .
- Results : These crystals are promising candidates for Faraday isolators in high-power solid-state lasers, especially for solid-state lasers in the ultraviolet (UV) or infrared (IR) spectral region .
Fine Chemicals
- Field : Chemistry
- Application : 7-Chloroperfluoroheptanoyl fluoride is used in the production of fine chemicals .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific fine chemical being produced .
- Results : The outcomes obtained can also vary widely, but the use of 7-Chloroperfluoroheptanoyl fluoride can help to improve the efficiency and effectiveness of the production process .
Upconversion Nanoparticles
- Field : Optogenetics, Biodetection, and Upconversion Lasing
- Application : Ytterbium (Yb)-based fluoride nanoparticles, which may include 7-Chloroperfluoroheptanoyl fluoride, are used in a few emerging applications such as optogenetics, biodetection and upconversion lasing .
- Method : These nanoparticles are chemically prepared with well-defined size and morphology .
- Results : These Yb-based upconversion nanoparticles are playing important roles in the mentioned fields .
Optogenetics
- Field : Neuroscience
- Application : Optogenetics is a technique that involves the use of light to control cells in living tissue, typically neurons, that have been genetically modified to express light-sensitive ion channels. It’s possible that 7-Chloroperfluoroheptanoyl fluoride could be used in the creation of these light-sensitive proteins .
- Results : Optogenetics has revolutionized neuroscience, allowing for precise control over neuronal activity. This has led to many new insights into the functioning of the brain and other neural tissues .
Biodetection
- Field : Biotechnology
- Application : 7-Chloroperfluoroheptanoyl fluoride could potentially be used in biodetection, particularly in the creation of sensors for detecting specific biological molecules .
- Results : The use of 7-Chloroperfluoroheptanoyl fluoride in biodetection could potentially lead to the creation of more sensitive and specific sensors for detecting biological molecules .
Direcciones Futuras
Fluorinated compounds have grown in popularity for medicinal chemistry, with some of the most recently popular drugs containing fluorine atoms . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
Propiedades
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF13O/c8-7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(9)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBFOSAQSKPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371496 | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroperfluoroheptanoyl fluoride | |
CAS RN |
662-63-5 | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=662-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



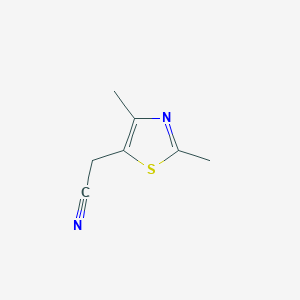
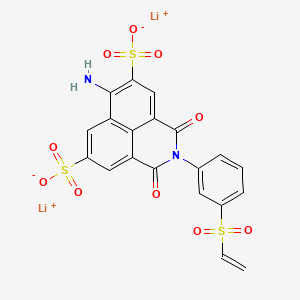
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
